{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is an organic compound that features a bromine atom, a trifluoromethyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps. One common method includes the bromination of a trifluoromethyl-substituted benzene derivative, followed by the introduction of the amine group through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a trifluoromethyl-substituted phenylamine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), trifluoromethyl-substituted phenylamine (reduction), and various substituted phenyl derivatives (substitution).
Scientific Research Applications
{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the bromine atom may participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 3-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)phenol
Uniqueness
{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of structure-activity relationships in biological systems.
Properties
Molecular Formula |
C9H10BrClF3N |
---|---|
Molecular Weight |
304.53 g/mol |
IUPAC Name |
1-[4-bromo-3-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9BrF3N.ClH/c1-14-5-6-2-3-8(10)7(4-6)9(11,12)13;/h2-4,14H,5H2,1H3;1H |
InChI Key |
BIHZZCJPPQOPGN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)Br)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.